1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
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Overview
Description
1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Mechanism of Action
Target of Action
Quinoxaline derivatives have been reported to show promising anticancer activities against various cancer cell lines . They have also been found to display inhibitory activity over tyrosine kinase EGFR .
Mode of Action
It’s known that quinoxaline derivatives can interact with their targets and cause changes that lead to their anticancer effects .
Biochemical Pathways
Quinoxaline derivatives have been reported to affect various targets, receptors, or microorganisms .
Pharmacokinetics
It’s known that the existence of (–n=c–o) moiety in oxadiazole nucleus improves the lipophilicity of the corresponding drug which subsequently helps to transfer the drug to desired target through the transmembrane diffusion .
Result of Action
Quinoxaline derivatives have shown promising anticancer activities against various cancer cell lines .
Action Environment
The synthesis of quinoxaline derivatives can be carried out by adopting green chemistry principles .
Preparation Methods
The synthesis of 1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves multiple steps, typically starting with the preparation of the quinoxaline core. One common method involves the condensation of substituted aromatic 1,2-diamines with 1,2-dicarbonyl compounds . The reaction conditions often include refluxing in ethanol or other suitable solvents. Industrial production methods may involve optimizing these reactions for higher yields and purity, using catalysts and controlled environments to ensure consistency and scalability .
Chemical Reactions Analysis
1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or ethoxypropyl groups, using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes.
Comparison with Similar Compounds
Similar compounds to 1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide include other quinoxaline derivatives like pthalazine, quinazolines, and cinnolenes . These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-acetylphenyl)-2-amino-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-3-32-14-6-13-26-24(31)20-21-23(28-19-8-5-4-7-18(19)27-21)29(22(20)25)17-11-9-16(10-12-17)15(2)30/h4-5,7-12H,3,6,13-14,25H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJBVEQXLMTGFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)C(=O)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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